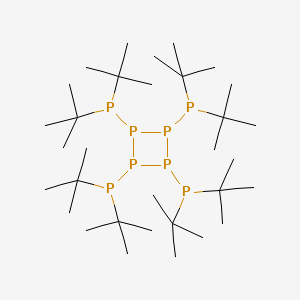
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane is a complex organophosphorus compound It is known for its unique structure, which includes multiple phosphanyl groups attached to a tetraphosphetane ring
準備方法
The synthesis of 1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane typically involves the reaction of di-tert-butylphosphine with a suitable tetraphosphetane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The phosphanyl groups can participate in substitution reactions with halides or other electrophiles, leading to the formation of new organophosphorus compounds.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathways and products.
科学的研究の応用
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane involves its ability to coordinate with metal centers and participate in electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the compound can facilitate the activation of small molecules, while in biological systems, it may interact with enzymes or receptors to modulate their activity.
類似化合物との比較
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane can be compared with other similar organophosphorus compounds, such as:
1,4-Bis(di-tert-butylphosphino)butane: This compound has a similar phosphanyl group arrangement but lacks the tetraphosphetane ring, resulting in different reactivity and applications.
Tetraphenylphosphonium chloride: While it contains phosphorus, its structure and properties differ significantly, leading to distinct uses in chemistry and industry.
The uniqueness of this compound lies in its combination of multiple phosphanyl groups and the tetraphosphetane ring, which imparts specific reactivity and stability characteristics.
特性
CAS番号 |
124817-78-3 |
|---|---|
分子式 |
C32H72P8 |
分子量 |
704.7 g/mol |
IUPAC名 |
ditert-butyl-[2,3,4-tris(ditert-butylphosphanyl)tetraphosphetan-1-yl]phosphane |
InChI |
InChI=1S/C32H72P8/c1-25(2,3)33(26(4,5)6)37-38(34(27(7,8)9)28(10,11)12)40(36(31(19,20)21)32(22,23)24)39(37)35(29(13,14)15)30(16,17)18/h1-24H3 |
InChIキー |
GSMNRNOFTFDDPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P(C(C)(C)C)P1P(P(P1P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

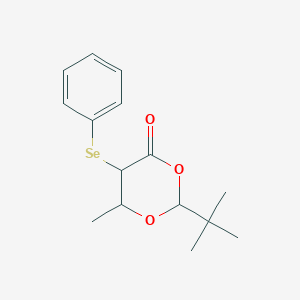
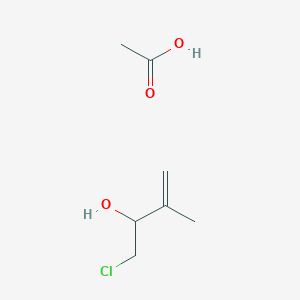
![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
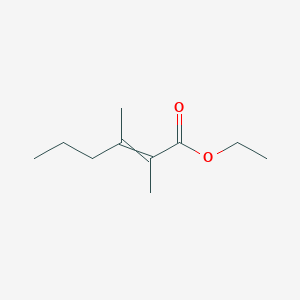
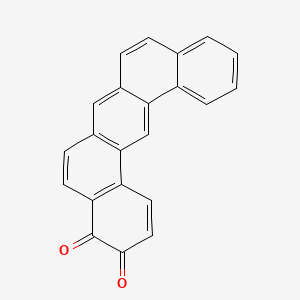
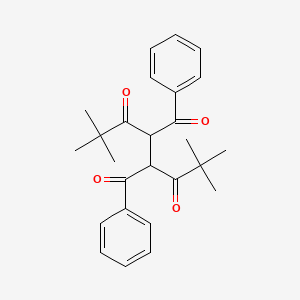


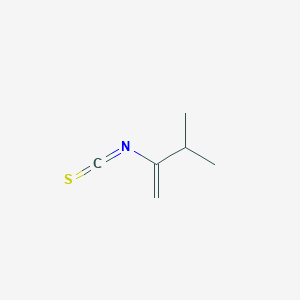
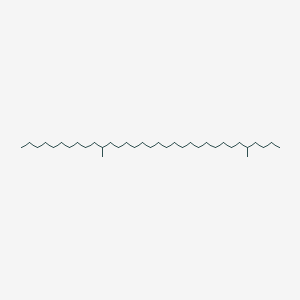
![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)
